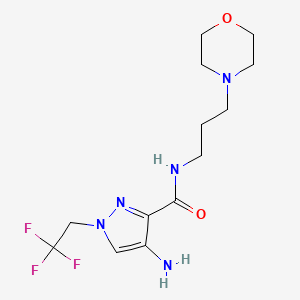
4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H20F3N5O2 and its molecular weight is 335.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This compound's structure suggests it may interact with specific biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole core : A five-membered ring containing two nitrogen atoms.
- Morpholine moiety : A six-membered ring containing one nitrogen atom, which contributes to its biological activity.
- Trifluoroethyl group : Enhances lipophilicity and potentially alters pharmacokinetics.
Biological Activity Overview
Research indicates that 4-amino derivatives of pyrazole compounds often exhibit significant biological activities, particularly against various types of cancer. The following sections detail specific findings related to this compound's biological activity.
1. Antitumor Activity
Studies have demonstrated that this compound exhibits potent inhibitory effects on several kinases associated with tumor growth:
- Inhibition of CDK2/4 and FLT3 : The compound has shown significant inhibitory activity against cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical in cell cycle regulation and hematological malignancies. In vitro assays indicated IC50 values below 5 nM for FLT3 mutants associated with drug resistance .
| Target Kinase | IC50 (nM) | Remarks |
|---|---|---|
| CDK2 | <5 | Potent inhibition observed |
| CDK4 | <5 | Required hydrophilic group for activity |
| FLT3 | <5 | Active against resistant mutants |
The mechanism by which this compound exerts its effects involves:
- Apoptosis induction : Flow cytometry studies showed a dose-dependent increase in apoptosis in MV4-11 cell lines, with treatment leading to over 51% apoptotic cells at 2 µM concentration .
- Signal pathway modulation : The compound inhibited phosphorylation of key proteins involved in signaling pathways downstream of FLT3 and CDKs, such as STAT5, AKT, and ERK, indicating a comprehensive blockade of pro-survival signals .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into structure-activity relationships (SAR) and their implications for drug design.
Case Study 1: Structure-Activity Relationship
In a series of experiments aimed at understanding the SAR of pyrazole derivatives:
- Modifications to the morpholine and trifluoroethyl groups were systematically evaluated.
- Hydrophilic substituents were found essential for maintaining high inhibitory potency against target kinases .
Case Study 2: Cellular Studies
In cellular assays using leukemia cell lines:
Propiedades
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N5O2/c14-13(15,16)9-21-8-10(17)11(19-21)12(22)18-2-1-3-20-4-6-23-7-5-20/h8H,1-7,9,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQDSWEAWAICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














